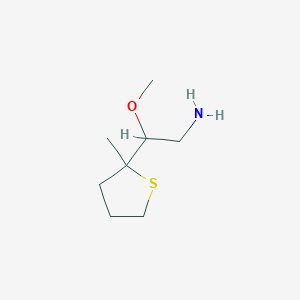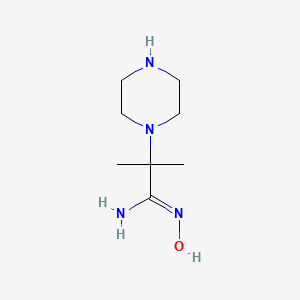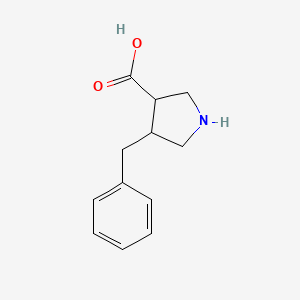
4-Amino-2-methyloxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyloxane-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of oxane, featuring an amino group at the 4th position and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyloxane-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methyloxane.
Amination: The precursor undergoes amination to introduce the amino group at the 4th position.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-methyloxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methyloxane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-methyloxane-2-carboxylic acid
- 4-Amino-2-methoxybenzoic acid
Comparison
4-Amino-2-methyloxane-4-carboxylic acid is unique due to its specific substitution pattern on the oxane ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
4-amino-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-4-7(8,6(9)10)2-3-11-5/h5H,2-4,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
CBXFMCCHUYOVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCO1)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307818.png)
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
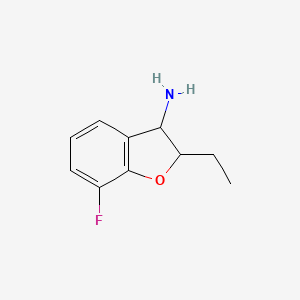

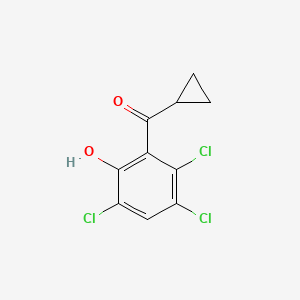
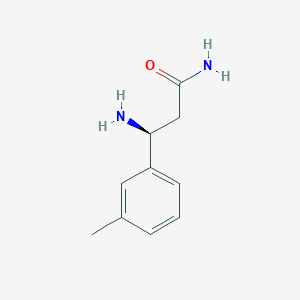
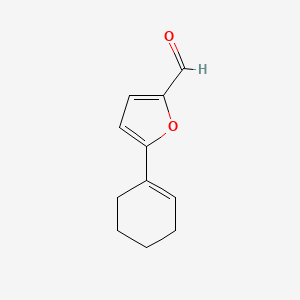
![4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)

![N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13307856.png)

